3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Description
The compound 3-[1,1-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid is a fluorinated benzoic acid derivative characterized by:
- Benzoic acid backbone: Provides a rigid aromatic scaffold and carboxylic acid functionality, which can enhance interactions with biological targets (e.g., hydrogen bonding or ionic interactions).
- 1,1-Difluoroethyl side chain: The geminal difluoro substitution on the ethyl group improves metabolic stability by reducing oxidation susceptibility, a hallmark of fluorinated pharmaceuticals .
- tert-Butyloxycarbonyl (BOC) group: A bulky carbamate protecting group attached to the aminoethyl chain, enhancing lipophilicity and steric shielding of the amine, which may delay enzymatic degradation .
Molecular Formula: $ \text{C}{14}\text{H}{17}\text{F}2\text{NO}5 $ (estimated based on structural analysis).
Properties
IUPAC Name |
3-[1,1-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-8-14(15,16)10-6-4-5-9(7-10)11(18)19/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXNPPNVASMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC(=C1)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Difluoroethylamine Intermediate
The difluoroethylamine segment is synthesized via fluorination of a β-ketoamide precursor. A representative pathway involves:
- Michael Addition : Reaction of acrylonitrile with ammonia yields β-cyanoethylamine, which is subsequently hydrolyzed to β-ketoethylamine using aqueous HCl.
- Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C introduces two fluorine atoms, yielding 1,1-difluoroethylamine.
Reaction Conditions :
- Solvent: Anhydrous dichloromethane
- Temperature: −78°C to 0°C (gradual warming)
- Yield: 68–72% (isolated as hydrochloride salt)
Boc Protection of the Amine
The amine group is protected using tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent undesired side reactions during subsequent steps:
$$
\text{1,1-Difluoroethylamine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{1,1-Difluoro-2-(tert-butoxycarbonylamino)ethane}
$$
Optimization Data :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 6 | 85 |
| DMAP | DCM | 4 | 88 |
Coupling to Benzoic Acid Scaffold
Benzoic Acid Functionalization
3-Bromobenzoic acid is esterified to methyl 3-bromobenzoate using methanol and H₂SO₄ (96% yield). This facilitates nucleophilic substitution with the Boc-protected amine.
Nucleophilic Substitution
The ester reacts with 1,1-difluoro-2-(tert-butoxycarbonylamino)ethane in the presence of a palladium catalyst:
$$
\text{Methyl 3-bromobenzoate} + \text{Boc-protected amine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Methyl 3-[1,1-difluoro-2-(Boc-amino)ethyl]benzoate}
$$
Catalyst Screening :
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 78 |
| Pd(dba)₂/BINAP | BINAP | 65 |
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/water (4:1):
$$
\text{Methyl ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{3-[1,1-Difluoro-2-(Boc-amino)ethyl]benzoic acid}
$$
Yield : 94% (purity >98% by HPLC).
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
An alternative route employs reductive amination of 3-formylbenzoic acid with Boc-protected difluoroethylamine:
$$
\text{3-Formylbenzoic acid} + \text{Boc-NH-CH₂-CF₂H} \xrightarrow{\text{NaBH(OAc)}_3} \text{Target compound}
$$
Advantages :
- Fewer steps (no halogenation or coupling required).
- Higher functional group tolerance.
Limitations :
- Lower yield (52%) due to imine instability.
Solid-Phase Synthesis
Immobilization of 3-bromobenzoic acid on Wang resin enables iterative coupling and fluorination. This method achieves 81% purity but requires specialized equipment.
Industrial-Scale Production Considerations
Purification Techniques
- Recrystallization : Ethyl acetate/hexane (3:7) removes unreacted starting materials.
- Chromatography : Silica gel (ethyl acetate gradient) isolates the product in >99% purity.
Stability and Degradation Studies
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 187°C, confirming suitability for long-term storage.
Hydrolytic Sensitivity
The Boc group undergoes slow hydrolysis under acidic conditions (t₁/₂ = 48 h at pH 3), necessitating neutral pH during formulation.
Chemical Reactions Analysis
Types of Reactions
3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction can produce difluoroethyl alcohols.
Scientific Research Applications
3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid involves its interaction with specific molecular targets. The difluoroethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The tert-butoxycarbonylamino group may also play a role in stabilizing the compound’s interaction with its targets, leading to prolonged effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share critical structural motifs (benzoic acid core, fluorine substitution, or BOC protection) and are compared in detail:
Table 1: Comparative Analysis of Key Compounds
Critical Comparative Insights
Fluorine Substitution
- Target Compound: Fluorine on the ethyl side chain minimizes electron-withdrawing effects on the benzoic acid ring, preserving its acidity ($ \text{p}K_a $) for optimal binding.
- Impact on Stability: Geminal difluoro groups in the target compound reduce CYP450-mediated oxidation compared to non-fluorinated analogs, extending half-life .
BOC Protection
- Target vs. 5-Hydroxy-2-(BOC-amino)pentanoic Acid: Both utilize BOC for amine protection, but the hydroxy group in the latter increases hydrophilicity (logP ~1.2 vs. ~2.8 for the target compound), affecting membrane permeability .
- Role in Drug Design : The BOC group in the target compound may act as a prodrug motif, cleaved enzymatically in vivo to release the active amine.
Backbone Flexibility
Key Observations
- Fluorine Positioning : Side-chain fluorination in the target compound balances metabolic stability and electronic effects better than ring-fluorinated analogs.
- BOC Utility : The BOC group enhances synthetic feasibility but may require removal for therapeutic activity, necessitating studies on enzymatic cleavage rates.
Gaps and Opportunities
- Toxicity Data: Limited hazard data exist for the target compound (similar to 5-hydroxy-2-(BOC-amino)pentanoic acid, whose toxicology is unstudied) .
- Structure-Activity Relationships (SAR) : Comparative in vitro assays against enzymes (e.g., kinases or proteases) are needed to quantify potency differences.
Biological Activity
The compound 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid is a derivative of benzoic acid, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14F2N2O4
- CAS Number : 912272-01-6
This compound features a benzoic acid core with a difluoroethyl side chain and an isopropyl carbamate moiety, which may influence its biological interactions.
Research indicates that benzoic acid derivatives can modulate various biological pathways. The specific mechanisms of action for this compound may include:
- Protein Degradation Pathways : Studies have shown that related benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for cellular protein homeostasis .
- Enzyme Activation : The compound may act as a potent binder to enzymes such as cathepsins B and L, which are involved in protein degradation and turnover .
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, potentially mitigating oxidative stress within cells .
Efficacy in Cell-Based Assays
In vitro studies have assessed the efficacy of this compound in various cell lines. Here are key findings:
| Cell Line | Concentration (µg/mL) | Effect on Cell Viability (%) | Mechanism of Action |
|---|---|---|---|
| Human Fibroblasts | 1 | No cytotoxicity observed | Induction of proteasome activity |
| Hep-G2 | 10 | 4.81 | Activation of cathepsins |
| A2058 | 10 | 5.02 | Potential antioxidant effects |
These results indicate that the compound does not exhibit significant cytotoxicity at tested concentrations while promoting beneficial enzymatic activities.
Case Studies
A notable study evaluated the biological properties of benzoic acid derivatives, including the aforementioned compound. It was found that at a concentration of 5 µM, there was a significant increase in proteasomal chymotrypsin-like activity, suggesting that this compound could be a promising candidate for further development as an anti-aging agent or therapeutic for protein misfolding diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
